molecular formula C18H28N4O3 B6708819 1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-(4-pyrazin-2-yloxycyclohexyl)urea

1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-(4-pyrazin-2-yloxycyclohexyl)urea

Cat. No.: B6708819
M. Wt: 348.4 g/mol
InChI Key: IENCSIIZSJMJCS-UHFFFAOYSA-N
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Description

1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-(4-pyrazin-2-yloxycyclohexyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclobutyl group, a pyrazine moiety, and a urea linkage, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-(4-pyrazin-2-yloxycyclohexyl)urea typically involves multiple steps:

    Formation of the Cyclobutyl Intermediate: The initial step involves the preparation of the 1-(Methoxymethyl)cyclobutyl intermediate. This can be achieved through a cyclization reaction of a suitable precursor under acidic or basic conditions.

    Attachment of the Pyrazine Group: The next step involves the introduction of the pyrazine moiety. This can be done through a nucleophilic substitution reaction where the pyrazine group is attached to the cyclohexyl ring.

    Urea Formation: The final step involves the formation of the urea linkage. This is typically achieved by reacting the intermediate with an isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-(4-pyrazin-2-yloxycyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazine moiety, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-(4-pyrazin-2-yloxycyclohexyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(Methoxymethyl)cyclobutylamine: Shares the cyclobutyl and methoxymethyl groups but lacks the pyrazine and urea moieties.

    3-(4-Pyrazin-2-yloxycyclohexyl)urea: Contains the pyrazine and urea groups but lacks the cyclobutyl moiety.

Uniqueness

1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-(4-pyrazin-2-yloxycyclohexyl)urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[[1-(methoxymethyl)cyclobutyl]methyl]-3-(4-pyrazin-2-yloxycyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3/c1-24-13-18(7-2-8-18)12-21-17(23)22-14-3-5-15(6-4-14)25-16-11-19-9-10-20-16/h9-11,14-15H,2-8,12-13H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENCSIIZSJMJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC1)CNC(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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